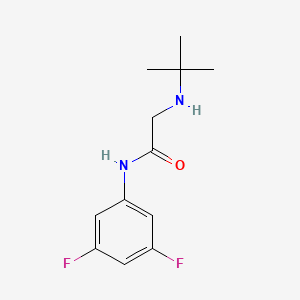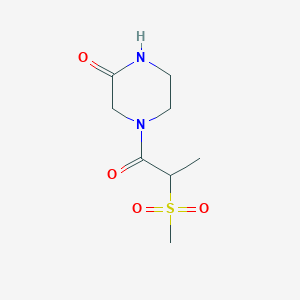
1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a thioether and a tertiary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol typically involves the reaction of 2-methoxyphenylthiol with a suitable alkylating agent under controlled conditions. One common method involves the use of 2-methoxyphenylthiol and 2-bromo-2-methylpropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like recrystallization and chromatography further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted phenylthio derivatives
Aplicaciones Científicas De Investigación
1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit specific receptors, or interact with cellular membranes to exert its effects. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
2-Methoxyphenylthiol: Shares the methoxyphenylthio moiety but lacks the tertiary alcohol group.
1-(2-Methoxyphenyl)piperazine: Contains the methoxyphenyl group but has a piperazine ring instead of the thioether and alcohol functionalities.
2-Methoxyphenyl(1-pentyl-1H-indol-3-yl)methanone: A structurally related compound with a different core structure
Uniqueness: 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol is unique due to its combination of a methoxyphenylthio group and a tertiary alcohol. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H16O2S |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)sulfanyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,12)8-14-10-7-5-4-6-9(10)13-3/h4-7,12H,8H2,1-3H3 |
Clave InChI |
YOXWFXVDTZBYLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CSC1=CC=CC=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



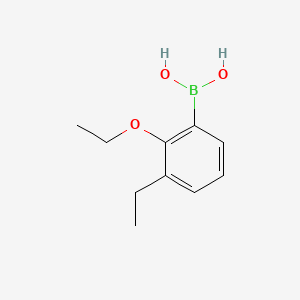

![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)

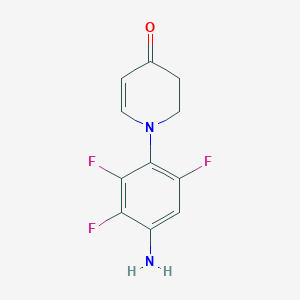
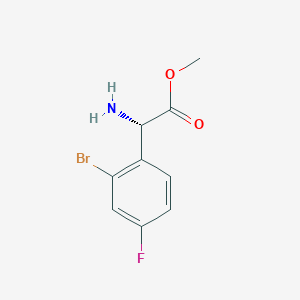

![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)

